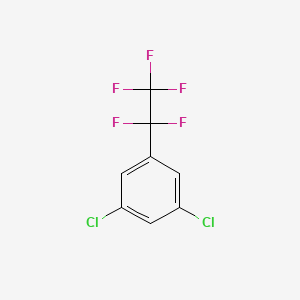

1,3-Dichloro-5-(pentafluoroethyl)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dichloro-5-(pentafluoroethyl)benzene is a chlorinated fluorocarbon and an aromatic compound. It has a molecular formula of C8H3Cl2F5 and a molecular weight of 265.01 .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms and a pentafluoroethyl group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Chemical Reactions Analysis

Specific chemical reactions involving this compound are not provided in the search results. As an aromatic compound, it might undergo electrophilic aromatic substitution reactions similar to other benzene derivatives .Scientific Research Applications

Synthesis of Fluorinated Polymers

A study by Fitch et al. (2003) on the synthesis and characterization of new fluorine-containing polyethers highlights the use of highly fluorinated monomers for creating soluble, hydrophobic, low dielectric polyethers. These polymers exhibit moderate thermal stability and are of interest due to their unique electrical properties, which are valuable in electronic applications (Fitch et al., 2003).

Organic Synthesis and Reactivity

Research on the synthesis of 1,2-difluoro-1,2-bis(pentafluorophenyl)dichlorane by Obaleye and Sams (1984) presents a new class of organic polyvalent chlorine compounds. This work delves into the challenges of purifying closely related compounds and offers insights into the reactivity and potential applications of fluorinated organic compounds in synthesis (Obaleye & Sams, 1984).

Nucleophilic Aromatic Substitution

Ajenjo et al. (2016) explored the synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene, presenting a method to obtain novel (pentafluorosulfanyl)benzenes. This study underscores the versatility of fluorinated compounds in organic synthesis, enabling the creation of molecules with potential applications in pharmaceuticals and agrochemicals (Ajenjo et al., 2016).

Supramolecular Chemistry and Molecular Recognition

Research on the conformational control of benzyl-o-carboranylbenzene derivatives by Songkram et al. (2010) illustrates the use of 1,3,5-substituted benzene platforms in supramolecular chemistry. This study demonstrates the solvent-dependent conformational changes and the encapsulation of molecules, highlighting the role of fluorinated compounds in designing molecular containers and recognition systems (Songkram et al., 2010).

properties

IUPAC Name |

1,3-dichloro-5-(1,1,2,2,2-pentafluoroethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl2F5/c9-5-1-4(2-6(10)3-5)7(11,12)8(13,14)15/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWSAEJDCOGIPP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Cl)Cl)C(C(F)(F)F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl2F5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-methoxyethyl)amino)-6-methyl-3-(4-nitrophenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2378051.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)piperidine-3-carboxamide](/img/structure/B2378054.png)

![9-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2378055.png)

![Ethyl 2-(2-(quinazolin-4-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2378058.png)

![3-[1-(Phenylsulfonyl)-3-piperidyl]propanoic acid](/img/structure/B2378059.png)

![[4-(Benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] naphthalene-2-carboxylate](/img/structure/B2378061.png)

![(2-Bromophenyl)-[4-(1-phenyltetrazol-5-yl)piperazin-1-yl]methanone](/img/structure/B2378062.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-1-(2-methoxyethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2378065.png)

![N-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}-1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2378067.png)

![2-[(2-chlorophenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2378068.png)

![1-(3-methoxyphenyl)-N-[4-(methylsulfanyl)benzyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378072.png)